molecular formula C4H7N2P B14461029 1,5-Dimethyl-1H-1,2,3-diazaphosphole CAS No. 69991-36-2

1,5-Dimethyl-1H-1,2,3-diazaphosphole

Cat. No.: B14461029
CAS No.: 69991-36-2
M. Wt: 114.09 g/mol
InChI Key: JLIQPZGAFMFSJH-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-1,2,3-diazaphosphole is a heterocyclic compound that incorporates both nitrogen and phosphorus atoms within its five-membered ring structure. This compound is part of the broader class of diazaphospholes, which are known for their unique chemical properties and reactivity. The presence of both nitrogen and phosphorus atoms in the ring contributes to its aromaticity and potential for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-1,2,3-diazaphosphole can be synthesized through several methods. One common approach involves the reaction of a suitable phosphine with a diazomethane derivative under controlled conditions. For example, the reaction of 3,5-diphenyl-[1,2,4]diazaphosphole with n-butyllithium in tetrahydrofuran (THF) can yield a dimeric complex . Another method involves the use of novel reagents and cycloaddition reactions to form the desired diazaphosphole structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-1,2,3-diazaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into phosphine or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the diazaphosphole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a wide range of functionalized diazaphosphole derivatives.

Scientific Research Applications

1,5-Dimethyl-1H-1,2,3-diazaphosphole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-1,2,3-diazaphosphole involves its ability to participate in various chemical reactions due to the presence of both nitrogen and phosphorus atoms. These atoms can interact with different molecular targets and pathways, facilitating reactions such as cycloaddition, coordination with metal ions, and formation of stable complexes. The compound’s aromaticity and electronic properties also play a crucial role in its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Diazaphosphole: Similar structure but without the methyl groups.

    1,3,2-Dioxaphosphorinan-2-one: Contains oxygen atoms in the ring instead of nitrogen.

    1,5-Dimethyl-1H-pyrazole: Similar five-membered ring but with different heteroatoms.

Uniqueness

1,5-Dimethyl-1H-1,2,3-diazaphosphole is unique due to the presence of both nitrogen and phosphorus atoms in its ring structure, which imparts distinct electronic and chemical properties. The methyl groups further enhance its reactivity and potential for functionalization, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

69991-36-2

Molecular Formula

C4H7N2P

Molecular Weight

114.09 g/mol

IUPAC Name

1,5-dimethyldiazaphosphole

InChI

InChI=1S/C4H7N2P/c1-4-3-7-5-6(4)2/h3H,1-2H3

InChI Key

JLIQPZGAFMFSJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CP=NN1C

Origin of Product

United States

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